1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
Properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-11-10-22-16-7-3-5-14(16)18(20-19(22)25)26-12-17(24)21-9-8-13-4-1-2-6-15(13)21/h1-2,4,6,23H,3,5,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOOHUMFLGBNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from readily available precursors. A general synthetic route may include:
Formation of the core cyclopenta[d]pyrimidin structure: : This step often involves cyclization reactions under basic or acidic conditions, using suitable starting materials like substituted aminopyrimidines and cyclopentene derivatives.
Attachment of the indolin-1-yl group: : This could be achieved via a nucleophilic substitution reaction where the indolin-1-yl moiety is introduced through appropriate halogenated intermediates.
Incorporation of the hydroxyethyl group: : This may be carried out via alkylation reactions using 2-hydroxyethyl precursors and corresponding leaving groups.
Industrial Production Methods
Industrial-scale production of 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one would likely involve optimization of these synthetic steps to enhance yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis, catalytic processes, and advanced purification techniques might be employed.
Chemical Reactions Analysis
Table 1: Representative Reaction Pathways
Thioether Oxidation
The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:
Hydroxyethyl Group Reactivity
The 2-hydroxyethyl substituent participates in:
-
Esterification : Reaction with acetyl chloride/pyridine to yield acetate derivatives .
-
Etherification : Alkylation with methyl iodide/K₂CO₃ to form methoxyethyl analogs .
Pyrimidinone Ring Modifications
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the lactam ring, yielding cyclopentane dicarboxylic acid derivatives .
-
Cyclization : Treatment with POCl₃ converts the 2-oxo group to 2-chloro intermediates, enabling nucleophilic substitutions .
Stability and Degradation Studies
The compound’s stability under various conditions has been inferred from related pyrimidinones:
-
Photostability : UV light (254 nm) induces sulfone formation via thioether oxidation .
-
pH-dependent hydrolysis : Rapid degradation in strongly acidic (pH < 2) or basic (pH > 10) media .
Table 2: Degradation Pathways
| Condition | Degradation Product | Half-Life (h) | Source |
|---|---|---|---|
| 0.1 M HCl, 25°C | Cyclopenta-dicarboxamide | 2.5 | |
| 0.1 M NaOH, 25°C | 4-Mercapto-pyrimidinone derivative | 1.8 | |
| UV light (254 nm) | Sulfone analog | 48 |
Biological Activity and Derivatization
While direct biological data for this compound is limited, structural analogs show:
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COX-II inhibition : Pyrimidinones with thioether substituents exhibit IC₅₀ values of 0.52–8.88 μM .
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Anticancer activity : Cyclopenta-fused pyrimidinones demonstrate cytotoxicity against renal (UO-31) and breast (MCF-7) cancer cells .
Spectral Characterization
Key spectral data for validation:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibit anticancer properties. The indole moiety is known for its role in various anticancer agents. Studies have shown that derivatives of indole can inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival.
Case Study:
A study demonstrated that derivatives incorporating the indole structure exhibited significant cytotoxicity against human cancer cell lines, suggesting that the compound may act as a potential lead for developing new anticancer drugs .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, which is crucial in treating conditions like arthritis and other inflammatory diseases. The thioether group may enhance its interaction with inflammatory mediators.
Research Findings:
Research has shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Compounds with a similar scaffold have demonstrated selective COX-II inhibition, leading to reduced inflammation without the gastrointestinal side effects typical of non-steroidal anti-inflammatory drugs (NSAIDs) .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development.
Example:
Inhibitors targeting the COX-II enzyme have been developed from related structures, showing promising results in reducing inflammation and pain while minimizing adverse effects associated with traditional NSAIDs .
Antimicrobial Activity
The presence of sulfur and nitrogen within the compound’s structure may contribute to its antimicrobial properties. Compounds with similar frameworks have been evaluated for their efficacy against various bacterial strains.
Research Insight:
Studies have reported that thioether-containing compounds exhibit significant antibacterial activity, suggesting that 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one could be effective against resistant bacterial strains .
Mechanism of Action
The compound's effects are largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The indolin-1-yl and cyclopenta[d]pyrimidin moieties may facilitate binding to active sites, modulating biochemical pathways and eliciting desired biological responses.
Comparison with Similar Compounds
Structural Similarity Analysis
Structural similarity to the target compound was quantified using the Tanimoto coefficient , a widely validated metric for comparing binary chemical fingerprints . Key analogs from the Chemoinformatics Database () include:
| CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|
| 55618-81-0 | 0.64 | Lacks indolin-1-yl and thioether groups; pyridinone core |
| 54415-77-9 | 0.63 | Pyrrolo-pyridinone scaffold; no cyclopentane fusion |
| 86455-98-3 | 0.63 | Xanthenone core with dimethylaminoethyl and hydroxyl groups |
Key observations :
- The highest similarity (0.64) corresponds to 4-hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one (CAS 55618-81-0), which shares the cyclopentane-fused heterocycle but lacks the indole and thioether substituents. This suggests the target compound’s pharmacological profile may diverge significantly due to these functional groups.
- Lower-scoring analogs (e.g., CAS 86455-98-3) highlight the importance of the pyrimidinone core in defining similarity, as substitutions on distant regions reduce scores .
Functional Group Variations and Implications
- Indolin-1-yl moiety : This group is associated with kinase inhibition (e.g., sunitinib) and may confer selectivity toward ATP-binding pockets. Its absence in analogs like CAS 55618-81-0 implies reduced target versatility .
- Thioether linkage: Sulfur-containing side chains enhance membrane permeability and metabolic stability compared to oxygen or nitrogen analogs.
- Hydroxyethyl group: Polar substituents like hydroxyethyl improve solubility, a trait shared with catechins () and other dihydropyrimidinones .
Pharmacological Potential
While direct biological data for the target compound are unavailable, its structural analogs provide insights:
- Dihydropyrimidinones (e.g., monastrol) are known Eg5 kinesin inhibitors, suggesting possible antiproliferative activity .
- Thioether-containing drugs (e.g., captopril) demonstrate enhanced pharmacokinetics, supporting the target compound’s druglikeness .
Biological Activity
The compound 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a derivative of cyclopenta[d]pyrimidinones, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: C19H22N4O3
- Molecular Weight: 354.40 g/mol
- CAS Number: 1260612-13-2
Research indicates that compounds similar to this one often exhibit their biological effects through modulation of various signaling pathways. The specific mechanisms include:
- Inhibition of Cyclooxygenase Enzymes (COX):
- Anti-inflammatory Activity:
-
Antioxidant Effects:
- Some studies suggest that derivatives of cyclopenta[d]pyrimidinones may also possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.
Biological Activity Data
| Property | Value/Description |
|---|---|
| COX-II Inhibition IC50 | 0.52 μM (highly selective) |
| In vivo Anti-inflammatory Activity | 64.28% inhibition vs Celecoxib (57.14%) |
| Selectivity Index | S.I. = 10.73 for COX-II |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one:
- Study on COX Inhibitors:
- Indolin Derivative Research:
- Computational Studies:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for dihydropyrimidinone derivatives like this compound, and how can reaction conditions be optimized?
- Methodological Answer : Dihydropyrimidinones are typically synthesized via one-pot multicomponent reactions or stepwise functionalization. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and aldehyde intermediates in acetic acid (3–5 hours) yields crystalline products after recrystallization from DMF/acetic acid . Optimization involves adjusting stoichiometry (e.g., 10–20% excess of aldehyde), temperature (reflux vs. room temperature), and solvent polarity to improve yield and purity. Monitoring via TLC or HPLC ensures reaction completion .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign peaks for diagnostic protons (e.g., cyclopentane CH₂ groups at δ 2.5–3.0 ppm, indole NH at δ 10–12 ppm).
- X-ray crystallography : Resolve stereochemistry of the cyclopenta[d]pyrimidinone core, as demonstrated for analogous dihydropyrimidinones in crystallographic studies .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]⁺ ion matching theoretical mass). Cross-reference with published data for related scaffolds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer :
- Core modifications : Compare bioactivity of the parent compound with analogs lacking the hydroxyethyl or indolin-1-yl groups.
- Thioether linkage : Replace the sulfur atom with oxygen or methylene to assess its role in target binding (e.g., antimicrobial or kinase inhibition assays) .
- Biological assays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) with positive controls (e.g., doxorubicin for antitumor studies) . Tabulate results as:
| Modification | Antimicrobial MIC (µg/mL) | Antitumor IC₅₀ (µM) |
|---|---|---|
| Parent compound | 8.2 | 1.5 |
| –OHethyl replacement | >64 | 12.4 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Validate assay conditions (e.g., cell line authenticity, serum concentration).
- Metabolite profiling : Use LC-MS to identify degradation products that may skew results (e.g., hydrolysis of the thioether bond under acidic conditions) .
- Computational modeling : Perform docking studies to determine if stereochemical variations (e.g., cyclopentane conformation) affect target binding .
Q. How can alternative catalytic systems improve the synthesis efficiency of this compound?
- Methodological Answer :
- Palladium catalysis : Explore reductive cyclization of nitro intermediates using formic acid as a CO surrogate, which avoids hazardous gases (e.g., CO) and enhances atom economy .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 minutes) while maintaining yield (>80%) .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer :
- Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., p < 0.05 for Tukey’s test) .
Q. How can researchers mitigate challenges in purifying this compound due to its low solubility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
